2-Oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-7-carbaldehyde
Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as 2H-pyrido[3,2-b][1,4]oxazine-3(4H)-one, has been reported in the literature . The commonly used method for the synthesis of pyrido[3,2-b][1,4]oxazine compounds involves the use of phenol, primary amine, and aldehyde as raw materials, through the Mannich reaction .Scientific Research Applications
Synthesis and Chemical Reactions
2-Oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-7-carbaldehyde, as a derivative of the broader class of 1,2-oxazines, is synthesized through complex chemical reactions and serves as an intermediate for further synthetic transformations. It is involved in the formation of a variety of heterocyclic compounds, showcasing its reactivity and utility in organic synthesis. Sainsbury discusses the methods of preparation and general reactions of 1,2-oxazines and related compounds, emphasizing their role as chiral synthons and their conversion to other heterocycles through various reactions (Sainsbury, 1991). Kamneva et al. detail reactions of arylmethylidene derivatives of 3H-furan-2-ones with C- and N-nucleophiles, highlighting the compound's versatility and potential for generating a wide range of chemical structures (Kamneva, Anis’kova, & Egorova, 2018).
Biological and Pharmacological Properties
The compound's structural similarity to various biologically active heterocycles makes it of particular interest in medicinal chemistry. Chalán-Gualán et al. review the importance of 3,4-dihydro-2(1H)-pyridones, highlighting their potential as precursors for a variety of compounds with significant biological activity. This class of compounds, to which this compound is closely related, is noted for its broad range of targets and applications in fields such as pharmacology, genetics, and microbiology (Chalán-Gualán, Castro, Oropeza, Suárez, Albericio, & Rodríguez, 2022).
Environmental and Occupational Health
The compound is also a subject of interest in studies related to occupational health, especially in industries where exposure to reactive intermediates and products is a concern. Boysen et al. explore the formation of specific hemoglobin adducts in workers exposed to 1,3-butadiene, a compound structurally and reactively related to this compound, suggesting its relevance in understanding the biochemical and health implications of exposure to industrial chemicals (Boysen, Georgieva, Bordeerat, Sram, Vacek, Albertini, & Swenberg, 2012).
Properties
IUPAC Name |
2-oxo-1H-pyrido[3,4-b][1,4]oxazine-7-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-3-5-1-6-7(2-9-5)13-4-8(12)10-6/h1-3H,4H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXZSCLYIUHXMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=NC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40619190 | |
Record name | 2-Oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-7-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40619190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
615568-80-4 | |
Record name | 2,3-Dihydro-2-oxo-1H-pyrido[3,4-b][1,4]oxazine-7-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=615568-80-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-7-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40619190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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